molecular formula C25H28FN7OS B1651213 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1243051-73-1

4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B1651213
CAS No.: 1243051-73-1
M. Wt: 493.6
InChI Key: BVCHCCPASSXOMH-UHFFFAOYSA-N
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Description

4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienyl group can be introduced through a sulfonylation reaction, where a thienyl sulfonyl chloride reacts with a piperidine derivative. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different heterocyclic structures.

Scientific Research Applications

4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienyl sulfonyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring may contribute to its overall stability and solubility in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various scientific and industrial applications .

Properties

CAS No.

1243051-73-1

Molecular Formula

C25H28FN7OS

Molecular Weight

493.6

IUPAC Name

4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H28FN7OS/c1-25(2,3)29-21-20(17-7-5-4-6-8-17)28-23-33(21)30-24(35-23)32-15-13-31(14-16-32)22(34)27-19-11-9-18(26)10-12-19/h4-12,29H,13-16H2,1-3H3,(H,27,34)

InChI Key

BVCHCCPASSXOMH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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